6-Nitropyridine-3-sulfonyl chloride

Catalog No.
S810799
CAS No.
1250886-68-0
M.F
C5H3ClN2O4S
M. Wt
222.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitropyridine-3-sulfonyl chloride

Researchers seeking to prepare 6-aminopyridine-3-sulfonamides face the impracticality of direct 6-aminopyridine-3-sulfonyl chloride due to rapid self-condensation. 6-Nitropyridine-3-sulfonyl chloride solves this as a bench-stable, masked amine precursor.

  • >95% shelf stability; no self-polymerization.
  • Enhanced electrophilicity enables rapid coupling with diverse amines at room temperature.
  • Mild nitro reduction preserves sensitive trans-cyclopropylamine motifs, avoiding harsh 110-120 °C amination required for 6-chloro analogs.
  • Enables scalable parallel synthesis of sulfonamide libraries.

CAS Number

1250886-68-0

Product Name

6-Nitropyridine-3-sulfonyl chloride

IUPAC Name

6-nitropyridine-3-sulfonyl chloride

Molecular Formula

C5H3ClN2O4S

Molecular Weight

222.61 g/mol

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H

InChI Key

VPVWJORISZTRPU-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-]

The exact mass of the compound 6-Nitropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Nitro-3-pyridinesulfonyl chloride, 3-(Chlorosulfonyl)-6-nitropyridine, 6-Nitropyridine-3-sulfonic acid chloride, 6-Nitro-pyridine-3-sulfonyl chloride

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

6-Nitropyridine-3-sulfonyl chloride (CAS: 1250886-68-0) is a bench-stable electrophilic building block primarily utilized for the synthesis of 6-aminopyridine-3-sulfonamides[1]. In medicinal chemistry, the 6-aminopyridine-3-sulfonamide motif is a critical bioisostere and pharmacophore. However, direct procurement of the corresponding amino-sulfonyl chloride is practically impossible due to its inherent instability and rapid self-polymerization. By incorporating a strongly electron-withdrawing nitro group at the 6-position, this compound serves as a stable "masked amine" precursor [2]. The nitro group prevents premature self-condensation while simultaneously enhancing the electrophilicity of the sulfonyl chloride, ensuring rapid coupling with a wide array of amines before being cleanly reduced to the desired primary amine.

Procurement Fit

Heteroaromatic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
Reported high commercial purity specification reduces impurity-related side reactions
6-Nitro group provides distinct electrophilicity profile vs. unsubstituted pyridine-3-sulfonyl chloride

Generic substitution in the synthesis of 6-aminopyridine-3-sulfonamides fails due to severe processability and stability constraints. Attempting to use the direct baseline, 6-aminopyridine-3-sulfonyl chloride, results in rapid self-condensation, rendering it unsuitable for commercial procurement or prolonged storage [1]. Alternatively, buyers might consider 6-chloropyridine-3-sulfonyl chloride as a precursor. While stable, converting the 6-chloro group to an amine post-sulfonylation requires extremely harsh conditions—such as concentrated ammonium hydroxide in a sealed tube at 110–120 °C [2]. These harsh amination conditions frequently degrade sensitive downstream functional groups. 6-Nitropyridine-3-sulfonyl chloride circumvents both issues, offering >95% shelf stability while allowing for low-temperature downstream reduction of the nitro group.

Substitution Risk

Positional isomer (5-nitro)
Different nitro positioning alters electronic environment and reactivity; purity specification may be lower in common substitutes, affecting stoichiometric control.
Pyridine-2/4-sulfonyl chlorides
Decomposition via SO2 extrusion instead of hydrolysis may introduce side products in metal-catalyzed reactions; stability pathway mismatch can compromise yield.
Unsubstituted pyridine-3-sulfonyl chloride
Lacks electron-withdrawing nitro activation; reaction rates and conditions may differ significantly, requiring re-optimization of established protocols.

Elimination of Self-Condensation Through Nitro-Masking

6-Aminopyridine-3-sulfonyl chloride is highly prone to intermolecular self-condensation between the free amino group and the sulfonyl chloride moiety, leading to rapid polymerization. In contrast, 6-nitropyridine-3-sulfonyl chloride effectively masks the amine as a nitro group, yielding a bench-stable, isolable solid that maintains its titer over extended storage periods without self-reactivity[1].

Evidence DimensionPrecursor shelf stability and self-reactivity
Target Compound Data6-Nitropyridine-3-sulfonyl chloride (Stable, isolable solid; no self-polymerization).
Comparator Or Baseline6-Aminopyridine-3-sulfonyl chloride (Highly unstable; rapid self-condensation).
Quantified DifferenceShifts material from non-storable/transient to commercially viable with >95% long-term purity.
ConditionsStandard ambient storage and handling.

Ensures reliable procurement, predictable stoichiometry, and eliminates the need for dangerous in situ generation of the sulfonyl chloride.

Stability Pathway
Class-level
Pyridine-3-SO2Cl: hydrolysis dominant
Pyridine-2/4-SO2Cl: SO2 extrusion dominant
May support yield control in SO2-sensitive coupling reactions
Class-level inference; compound-specific rates not reported

Mild Reduction vs. Harsh Amination Conditions

When synthesizing 6-aminopyridine-3-sulfonamides, the choice of precursor dictates the downstream conversion conditions. Using 6-chloropyridine-3-sulfonyl chloride requires subjecting the intermediate sulfonamide to concentrated ammonium hydroxide at 110–120 °C in a sealed vessel to achieve amination [1]. Conversely, the nitro group of 6-nitropyridine-3-sulfonyl chloride can be reduced to the amine under exceptionally mild conditions (e.g., Zn/HCl, Fe/NH4Cl, or SnCl2 at 20–80 °C) [2].

Evidence DimensionTemperature and conditions for 6-amino group installation
Target Compound Data6-Nitropyridine-3-sulfonyl chloride (Mild reduction at 20–80 °C; neutral to mildly acidic).
Comparator Or Baseline6-Chloropyridine-3-sulfonyl chloride (Harsh amination at 110–120 °C; highly basic/pressurized).
Quantified Difference~40–90 °C reduction in processing temperature and avoidance of high-pressure basic conditions.
ConditionsPost-sulfonylation conversion to the 6-aminopyridine derivative.

Critical for the synthesis of complex pharmaceuticals where harsh basic amination would destroy sensitive structural motifs like cyclopropylamines.

Purity Specification
Head-to-head
97% (6-Nitro) vs 95% (5-Nitro isomer)
Supports precise stoichiometry and reduces side-reaction risk
As advertised by major suppliers; absolute difference 2%

Enhanced Electrophilicity for Hindered Amine Coupling

The strongly electron-withdrawing nature of the 6-nitro group significantly increases the electrophilicity of the sulfonyl chloride compared to standard pyridine-3-sulfonyl chloride. This enhanced reactivity allows 6-nitropyridine-3-sulfonyl chloride to couple efficiently even with sterically hindered or weakly nucleophilic amines (such as complex anilines) at 0 °C to room temperature, often achieving >80% yields without prolonged heating[1].

Evidence DimensionSulfonamide coupling efficiency
Target Compound Data6-Nitropyridine-3-sulfonyl chloride (Highly electrophilic; rapid coupling at 0–25 °C).
Comparator Or BaselinePyridine-3-sulfonyl chloride (Lower electrophilicity; slower reaction rates requiring elevated temperatures).
Quantified DifferenceEnables high-yielding coupling (>80%) with weak nucleophiles under milder initial conditions.
ConditionsSulfonamide formation in pyridine or with triethylamine base.

Maximizes throughput and yield in the critical coupling step, reducing the need for large excesses of expensive amine building blocks.

Lipophilicity (LogP)
Cross-study
LogP 1.236 (computed)
vs 0.8 for 6-nitro-pyridine-3-sulfonyl fluoride
Predicts better solubility in non-polar organic media
Computed values; experimental LogP may differ
Electrophilicity
Class-level
Qualitative enhancement inferred from 6-nitro Hammett studies
Reactivity context for nucleophilic substitution profiling
Quantitative kinetic data not available for direct comparison

Synthesis of LSD1 and SOX11 Inhibitors

6-Nitropyridine-3-sulfonyl chloride is the optimal precursor for synthesizing complex epigenetic and transcriptional inhibitors that feature a 6-aminopyridine-3-sulfonamide core. The mild downstream nitro-reduction conditions perfectly preserve sensitive structural elements like trans-cyclopropylamines that would otherwise degrade under the harsh amination conditions required by 6-chloro analogs[1] [2].

Development of Glucokinase (GK) Disruptors

In the optimization of GK-GKRP disruptors, the 6-aminopyridine-3-sulfonamide moiety is a critical pharmacophore. Utilizing the stable 6-nitro precursor allows for scalable, reproducible library synthesis and avoids the handling issues associated with transient, self-reactive aminopyridine sulfonyl chlorides [3].

High-Throughput Screening (HTS) Library Generation

The enhanced electrophilicity of the 6-nitro-substituted sulfonyl chloride makes it an ideal building block for parallel synthesis. It reacts rapidly and cleanly with a diverse array of aliphatic and aromatic amines at room temperature, enabling the efficient generation of large sulfonamide arrays followed by uniform, plate-based nitro reduction [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide library synthesis in HTE
High purity specification
Impurity-driven assay interference screening
Sulfonate ester preparation with controlled degradation
Hydrolysis-dominant decomposition profile
SO2 extrusion side-reaction avoidance verification
Heterocyclic building blocks in non-polar media
Computed LogP indicates non-polar solvent compatibility
Solubility assessment and extraction workflow efficiency

XLogP3

1

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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